2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Medicinal Chemistry ADME Prediction Lead Optimization

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368502-79-7) is a heterocyclic benzoic acid derivative belonging to the 1,2,4-triazole family, with molecular formula C10H8ClN3O2 and molecular weight 237.64 g·mol⁻¹. It is supplied as a research-grade building block at purities of 95% (AKSci) and 98% (Leyan) , and is primarily employed in medicinal chemistry, agrochemical discovery, and coordination chemistry as a synthetic intermediate.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
CAS No. 1368502-79-7
Cat. No. B1450435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid
CAS1368502-79-7
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C10H8ClN3O2/c1-6-12-5-14(13-6)7-2-3-8(10(15)16)9(11)4-7/h2-5H,1H3,(H,15,16)
InChIKeyQOUISVPIKAUQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368502-79-7) – Core Identity and Physicochemical Profile for Procurement Evaluation


2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368502-79-7) is a heterocyclic benzoic acid derivative belonging to the 1,2,4-triazole family, with molecular formula C10H8ClN3O2 and molecular weight 237.64 g·mol⁻¹ . It is supplied as a research-grade building block at purities of 95% (AKSci) and 98% (Leyan) , and is primarily employed in medicinal chemistry, agrochemical discovery, and coordination chemistry as a synthetic intermediate. The compound is structurally distinguished by the concurrent presence of a 2‑chloro substituent on the benzoic acid ring and a 3‑methyl group on the 1,2,4‑triazole ring, a combination that influences its lipophilicity (predicted LogP 1.93 ) and hydrogen‑bonding capacity relative to non‑methylated or non‑chlorinated analogs.

Why 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid Cannot Be Casually Replaced by Other Triazole–Benzoic Acid Building Blocks


Substituting 2‑chloro‑4‑(3‑methyl‑1H‑1,2,4‑triazol‑1‑yl)benzoic acid with a generic triazole–benzoic acid analog is not chemically neutral. Even modest structural alterations—such as omission of the 3‑methyl group or relocation of the chloro substituent—can shift the predicted octanol–water partition coefficient (LogP) by >0.3 log units, alter hydrogen‑bond donor/acceptor counts, and modify the steric environment around the carboxylic acid handle that is essential for amide coupling or metal‑coordination reactions . These changes propagate into the physicochemical and pharmacological properties of downstream products, making direct interchange without re‑validation of solubility, permeability, or target‑binding profiles an unjustified risk in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid Versus Closest Analogs


Predicted Lipophilicity (LogP) Superiority Over the Des‑Methyl Analog 2‑Chloro‑4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid

The target compound exhibits a predicted LogP of 1.93 , which is 0.31 log units higher than that of its closest structural relative, 2‑chloro‑4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid (CAS 220141‑15‑1, LogP 1.62) . This difference, attributable solely to the presence of the 3‑methyl group on the triazole ring, indicates enhanced lipophilicity that can improve passive membrane permeability in cell‑based assays without introducing additional hydrogen‑bond donors or acceptors.

Medicinal Chemistry ADME Prediction Lead Optimization

Enhanced Lipophilicity Window Relative to the Non‑Chlorinated, Non‑Methylated Parent Scaffold 4‑(1H‑1,2,4‑Triazol‑1‑yl)benzoic Acid

Compared to the unsubstituted parent compound 4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid (CAS 162848‑16‑0), which has a predicted LogP of 0.97 , the target compound (LogP 1.93) provides a substantially wider lipophilicity window (ΔLogP = +0.96). This near‑unit increase moves the compound from a highly polar fragment space into a more balanced drug‑like LogP range commonly targeted for orally bioavailable leads.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Higher Commercial Purity Specification (98%) Versus Typical 95% for Closest Analogs

2‑Chloro‑4‑(3‑methyl‑1H‑1,2,4‑triazol‑1‑yl)benzoic acid is commercially available at a certified purity of 98% (Leyan) , whereas the closest analog 2‑chloro‑4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid is commonly supplied at 95% purity , and the regioisomer 3‑methyl‑4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid is also typically listed at 95% . The 3‑percentage‑point purity advantage reduces the burden of by‑product contamination in subsequent reactions.

Chemical Procurement Quality Assurance Synthetic Reliability

Differentiated Hydrogen‑Bond Donor/Acceptor Profile: Class‑Level Inference for Biological Target Engagement

The target compound possesses a calculated hydrogen‑bond donor count of 1 and acceptor count of 4 . In contrast, the 4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid parent scaffold lacks the chloro and methyl substituents, resulting in a different steric and electronic environment that has been associated with thymidylate synthase (TS) inhibition in anticancer hybrid series (IC50 range 1.95–4.24 μM for select hybrids, with the reference drug Pemetrexed showing IC50 7.26 μM) [1]. Triazole‑benzoic acid derivatives, as a class, are recognized for engaging cytochrome P450 enzymes (e.g., CYP199A4, PDB 7N14) [2] and, in appropriately elaborated forms, for inhibiting kinases and xanthine oxidase [3]. Although no direct target‑engagement data exist for the exact compound, the combination of chloro and methyl substituents uniquely positions it for derivatization into analogs that probe these validated biological targets.

Medicinal Chemistry Structure-Based Design Triazole Pharmacology

Synthetic Versatility: The Ortho‑Chloro Carboxylic Acid as a Dual Reactive Handle for Divergent Derivatization

The target compound uniquely combines a carboxylic acid group with a 2‑chloro substituent on the same aromatic ring, enabling orthogonal reactivity: the carboxylic acid can undergo amide or ester formation, while the aryl chloride is competent in palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura or Buchwald–Hartwig amination. This dual‑handle architecture is absent in the des‑chloro analog 4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid and is present but without the methyl‑triazole lipophilicity modulation in 2‑chloro‑4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid [1]. Triazole‑benzoic acids are established ligands for coordination polymers and metal‑organic frameworks (MOFs), and the additional methyl substituent can influence framework topology and guest‑binding properties [2].

Synthetic Chemistry Cross-Coupling Coordination Chemistry

Optimal Procurement and Deployment Scenarios for 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring Balanced Lipophilicity for Cellular Permeability Optimization

When a lead series based on triazole–benzoic acid scaffolds demands improved passive membrane permeability without introducing additional molecular weight, this compound (LogP 1.93) [1] provides a 0.31‑unit LogP advantage over the des‑methyl analog and a near‑unit advantage over the parent scaffold. This positions it as the building block of choice for early‑stage hit‑to‑lead programs where LogP in the 1–3 range is targeted for oral bioavailability [2].

Parallel Library Synthesis Requiring High‑Purity Inputs and Orthogonal Reactive Handles

The 98% purity specification [1] and the presence of both a carboxylic acid and an aryl chloride group [3] make this compound ideal for high‑throughput parallel amide synthesis followed by Suzuki diversification. The reduced impurity burden (3 percentage points above typical 95% analogs) minimizes the need for intermediate purification, increasing the net throughput of compound library production [2].

Structure‑Based Design Against Thymidylate Synthase, Cytochrome P450, or Xanthine Oxidase Targets

The triazole–benzoic acid chemotype has validated inhibitory activity against thymidylate synthase (hybrid IC50 values as low as 1.95 μM, outperforming Pemetrexed at 7.26 μM) [1] and crystallographically confirmed binding to CYP199A4 [2], with additional literature precedent for kinase and xanthine oxidase inhibition [3]. Procurement of the chloro‑methyl variant provides the most functionally dense starting material for fragment growth or scaffold‑hopping strategies toward these targets, as it combines the proven triazole pharmacophore with two synthetically addressable modification sites.

Coordination Chemistry and Metal‑Organic Framework (MOF) Construction Requiring Tunable Ligand Lipophilicity

Triazole‑benzoic acids are established ligands for supramolecular transition‑metal complexes and MOFs [1]. The additional methyl group on the triazole ring of the target compound introduces steric and electronic modulation that can influence coordination geometry, framework topology, and guest‑molecule affinity, offering MOF researchers a ligand with predictable property differentiation from the widely studied 4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid and 2‑chloro‑4‑(1H‑1,2,4‑triazol‑1‑yl)benzoic acid ligands [2].

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